4,4'-di-n-Propoxyazoxybenzene

Beschreibung

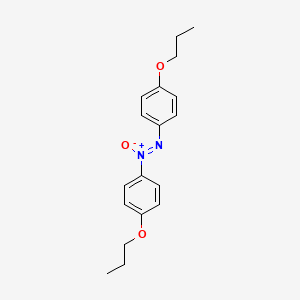

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZFKJUPVCUDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23315-55-1 | |

| Record name | Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Theoretical and Computational Investigations of 4,4 Di N Propoxyazoxybenzene

Quantum Mechanical Approaches to Molecular Properties

Quantum mechanical calculations are fundamental to determining the intrinsic electronic and geometric properties of a molecule.

The CNDO/2 method provides a quantitative picture of the charge distribution across the molecule. ias.ac.in The resulting net atomic charges and dipole moments are then used as inputs for more complex calculations of intermolecular interaction energies. tandfonline.comresearchgate.net For instance, in studies of nematic liquid crystals like DPAB, the CNDO/2 method has been used to obtain the molecular parameters necessary for explaining their alignment and ordering behavior. tandfonline.com

| Binding Energy | The energy required to separate the molecule into its constituent atoms. | Provides insight into the stability of the molecular structure. tandfonline.com |

This table is illustrative of the types of parameters derived from CNDO/2 calculations as described in the cited literature.

Conformational analysis of 4,4'-di-n-Propoxyazoxybenzene involves determining the spatial arrangement of its atoms and the relative energies of different conformations. drugdesign.orgstudypug.com The molecule's flexibility, particularly in its n-propoxy chains, allows it to adopt various shapes. The goal of geometry optimization is to find the conformation with the lowest energy, which corresponds to the most stable structure of an isolated molecule. ethz.ch

The process typically begins with defining the molecule's geometry using internal coordinates, such as bond lengths, bond angles, and dihedral angles. laas.fr Computational methods then systematically or stochastically vary these parameters to explore the potential energy surface of the molecule. frontiersin.org For a molecule like DPAB, the analysis focuses on the rotational freedom around the single bonds in the alkoxy chains and the orientation of the phenyl rings relative to the central azoxy group.

A theoretical analysis of the molecular alignment of DPAB involves computing the configurational energy at various intervals of translation and rotation between a pair of molecules. tandfonline.com This systematic scanning helps to identify the most energetically favorable orientations, which are crucial for understanding the molecular ordering in the liquid crystal phase. tandfonline.comtandfonline.com The results of these analyses indicate that the molecule has a strong preference for stacking interactions and tends to align along its long molecular axis in in-plane and terminal interactions. tandfonline.com

Intermolecular Interaction Energy Calculations

The collective behavior of molecules in a liquid crystal phase is dictated by the nature and strength of the intermolecular forces. Theoretical calculations are employed to quantify these interactions and to predict the most probable molecular arrangements.

To evaluate the intermolecular interaction energy between pairs of this compound molecules, a modified Rayleigh-Schrodinger perturbation theory is utilized. tandfonline.comtandfonline.com This method is particularly suited for calculating the long-range intermolecular interactions, which are essential for the formation of ordered phases. researchgate.net The perturbation theory decomposes the total interaction energy into distinct physical contributions.

These energy components include:

Electrostatic energy: Arises from the interaction between the permanent charge distributions (multipoles) of the molecules.

Induction (or polarization) energy: Results from the distortion of the electron cloud of one molecule by the permanent multipoles of another.

Dispersion energy: A quantum mechanical effect arising from the correlated fluctuations of electron density in the interacting molecules.

This approach has been successfully applied to study the molecular ordering in DPAB, where the interaction energy is calculated for various configurations to determine their relative probabilities. tandfonline.com

In conjunction with the modified Rayleigh-Schrodinger perturbation theory, the multicenter-multipole expansion method is employed to represent the charge distribution of the molecule for calculating long-range intermolecular interactions. researchgate.net Instead of treating the molecule as having a single central dipole or quadrupole, this method considers the distribution of charge over the entire molecule by assigning multipole moments to different atomic centers. wikipedia.org

This approach provides a more accurate description of the electrostatic potential of a complex, non-spherical molecule like this compound. researchgate.net The interaction energy is then calculated as the sum of interactions between the multipoles on the different molecules. wikipedia.org This method is a standard technique for evaluating the electrostatic component of the interaction energy in computational studies of liquid crystals. researchgate.net

While long-range forces are handled by perturbation theory, short-range interactions, which include repulsion due to electron cloud overlap and exchange-repulsion effects, require a different treatment. researchgate.netq-chem.com For this purpose, a "6-exp" potential function is commonly assumed. researchgate.net This type of potential function includes two terms:

An exponential term: This term models the strong repulsive forces that dominate at very short intermolecular distances.

An attractive term: This is typically proportional to the inverse sixth power of the distance (R⁻⁶), representing the dispersion forces.

The combination of these terms provides a realistic model for the interaction energy at close contact, which is crucial for determining the packing efficiency and steric effects within the liquid crystal structure. researchgate.net The total intermolecular interaction energy is then obtained by summing the long-range contributions (electrostatic and polarization) and the short-range contributions (dispersion and repulsion). researchgate.net

Table 2: Components of Intermolecular Interaction Energy

| Energy Component | Interaction Type | Method of Calculation | Range |

|---|---|---|---|

| Electrostatic | Long-Range | Modified Rayleigh-Schrodinger Perturbation Theory with Multicenter-Multipole Expansion | Long |

| Induction (Polarization) | Long-Range | Modified Rayleigh-Schrodinger Perturbation Theory | Long |

| Dispersion | Long- & Short-Range | Modified Rayleigh-Schrodinger Perturbation Theory & "6-exp" Potential | Both |

| Repulsion | Short-Range | "6-exp" Potential Function | Short |

This table summarizes the different components of intermolecular energy and the theoretical methods used for their calculation as described in the cited literature.

Analysis of Stacking Interaction Energies

Theoretical studies on this compound (DPAB) have extensively analyzed the stacking interaction energies between molecular pairs to understand the compound's liquid crystalline behavior. tandfonline.com These interactions, which involve the face-to-face arrangement of the aromatic cores, are crucial for the stability of the mesophase. nih.gov Computational methods, such as the modified Rayleigh-Schrodinger perturbation theory combined with the Complete Neglect of Differential Overlap (CNDO/2) method, have been employed to calculate these energies. tandfonline.comtandfonline.com

The calculations reveal that the stacking interactions are highly dependent on the relative orientation and separation of the molecules. For DPAB, a strong preference for stacking through a particular molecular face has been observed. tandfonline.com The minimum interaction energy for a stacked configuration is achieved at an intermolecular distance of approximately 3.5 Å to 4.5 Å, with the energy values indicating a significant attractive force that contributes to molecular aggregation. The total interaction energy in these stacked arrangements is a sum of electrostatic, polarization, dispersion, and repulsion components. Dispersion forces are generally the most significant contributors to the attractive nature of stacking interactions. iiit.ac.in

Below is a table summarizing the key findings from these computational analyses of stacking interactions in DPAB.

| Interaction Parameter | Observation | Significance |

| Preferred Arrangement | Molecules exhibit a strong preference for stacking through a specific face. tandfonline.com | Indicates anisotropic interactions crucial for forming ordered phases. |

| Minimum Energy Distance | The lowest energy is found at an optimal intermolecular separation. | Defines the packing density in the liquid crystal phase. |

| Energy Contribution | Dispersion forces are the primary driving force for stacking. iiit.ac.in | Highlights the importance of van der Waals forces in the molecular assembly. |

| Rotational Influence | Interaction energy varies significantly with rotational adjustments. tandfonline.com | Shows that specific orientations are highly favored, leading to orientational order. |

Analysis of In-Plane Interaction Energies

In-plane interactions refer to the side-by-side arrangement of this compound molecules, where the long molecular axes are roughly parallel. tandfonline.com The analysis of these interactions is fundamental to understanding the lateral packing and the establishment of long-range orientational order characteristic of the nematic phase. uh.edu Using computational methods like the modified Rayleigh-Schrodinger perturbation treatment, researchers have evaluated the interaction energies for various in-plane configurations. tandfonline.com

The studies show that while in-plane interactions are generally weaker than the most favorable stacking interactions, they are critical for maintaining the parallel alignment of molecules along their long axes. tandfonline.com The interaction energy in this arrangement is sensitive to both lateral shifts and rotations of one molecule relative to another. The calculations for DPAB demonstrate that configurations with aligned molecular axes are energetically favored, which is a prerequisite for the formation of the nematic liquid crystal phase. tandfonline.comresearchgate.net These interactions are influenced by the electrostatic contributions arising from the charge distribution across the molecule. nih.gov

The following table presents a summary of the computational results for in-plane interactions in DPAB.

| Interaction Parameter | Finding | Implication for Nematic Phase |

| Energy Minimum | Achieved when molecules are parallel and at an optimal lateral distance. researchgate.net | Promotes the parallel alignment characteristic of nematic ordering. |

| Translational Dependence | Energy changes significantly with lateral shifts of one molecule. tandfonline.com | Influences the short-range positional order and fluidity of the phase. |

| Axial Alignment | The lowest energy state corresponds to a parallel alignment of the long molecular axes. tandfonline.com | This is the defining feature of the nematic director and long-range orientational order. |

| Interaction Strength | Generally less attractive than optimal stacking interactions. | Explains why molecules in the nematic phase are not fixed in layers but are free to move along the director axis. |

Analysis of Terminal Interaction Energies

A summary of the findings on terminal interaction energies for DPAB is provided in the table below.

| Interaction Parameter | Result | Consequence for Molecular Ordering |

| Interaction Nature | Primarily repulsive at short ranges, weakly attractive at longer ranges. | Prevents significant end-to-end aggregation, contributing to the fluidity of the nematic phase. |

| Energy Magnitude | Weakest of the three main interaction types (stacking, in-plane, terminal). tandfonline.com | Confirms that side-by-side and face-to-face interactions dominate the ordering process. |

| Influence of End Chains | The flexibility of the n-propoxy groups is a key factor. | Affects the average intermolecular spacing and the phase's viscosity. |

| Overall Contribution | Minor contribution to the total cohesive energy. tandfonline.com | Reinforces the model of nematic ordering being driven by lateral and stacking attractions. |

Computation of Configurational Energy Landscapes

The configurational energy landscape provides a comprehensive map of the potential energy of a system as a function of its atomic coordinates. aps.orgnih.gov For this compound, computing this landscape helps in understanding the relative stability of different molecular arrangements and the pathways for transitions between them. tandfonline.com These landscapes are generated by systematically calculating the interaction energy for a pair of molecules at various distances and orientations. arxiv.orgresearchgate.net

For a pair of DPAB molecules, the configurational energy is computed at regular intervals of translation (e.g., 1 Å) and rotation (e.g., 10°). tandfonline.com This process maps out the energy surface, revealing deep valleys corresponding to stable, low-energy configurations (like optimal stacking and in-plane alignments) and high-energy barriers that hinder certain orientations. The landscape for DPAB shows that the most stable configurations are those where the molecules are stacked, followed by in-plane alignments. tandfonline.com The vastness of the high-dimensional configuration space is explored to identify the most probable states that molecules will adopt at a given temperature. aps.org

The table below outlines the key features derived from the configurational energy landscape computations for DPAB.

| Landscape Feature | Description | Significance |

| Global Energy Minima | Correspond to the most stable stacking configurations. tandfonline.comtandfonline.com | Identifies the most likely and stable pairing arrangement of molecules. |

| Local Energy Minima | Represent metastable states, including in-plane and other less optimal arrangements. tandfonline.com | These states are also populated and contribute to the overall properties of the liquid crystal. |

| Energy Barriers | Regions of high energy separating the minima. | Determine the kinetics of transitions between different molecular configurations and thus the fluidity of the material. |

| Landscape Topography | Characterized by deep, narrow wells for stable configurations. | Suggests that once molecules find a stable arrangement, a significant amount of energy is needed to disrupt it. |

Molecular Ordering and Alignment Theories for this compound

The liquid crystalline nature of this compound is a direct consequence of the anisotropic molecular interactions that promote long-range orientational order. uh.edunih.gov Theoretical models aim to explain how these microscopic interactions lead to the macroscopic alignment observed in the nematic phase. tandfonline.com The elongated, rigid-rod-like shape of the DPAB molecule is a key factor, enabling preferential alignment along a common axis, known as the director. uh.edu

Theories applied to DPAB integrate the results of interaction energy calculations to predict the most stable molecular arrangement. tandfonline.comresearchgate.net These theoretical frameworks consider the balance between the energy-minimizing tendency for molecules to align and the entropy-driven tendency for them to adopt a disordered, isotropic state. The nematic-isotropic phase transition is a result of this competition. nih.gov

Determination of Preferred Molecular Alignment in the Nematic Phase

The preferred molecular alignment in the nematic phase of DPAB is determined by identifying the configuration that minimizes the interaction energy over all possible orientations. tandfonline.com Based on the detailed analyses of stacking, in-plane, and terminal interactions, a comprehensive picture of the preferred alignment emerges. The calculations consistently show that the lowest energy configurations occur when the molecules are arranged in a stacked and parallel or near-parallel fashion. tandfonline.com

While stacking interactions provide strong local attraction, it is the cumulative effect of the in-plane interactions that establishes the long-range orientational order characteristic of the nematic phase. tandfonline.comuh.edu The molecules, therefore, tend to align their long axes parallel to a common director, while maintaining a fluid-like structure with no long-range positional order. nih.gov The propoxy chains at the ends of the molecule also play a role, influencing the packing efficiency and the temperature range of the nematic phase. mdpi.com

Statistical Analysis of Molecular Ordering using Maxwell-Boltzmann Formula

To connect the microscopic interaction energies with the macroscopic properties of the liquid crystal, a statistical approach is necessary. The probability of a particular molecular configuration occurring at a given temperature is determined using the Maxwell-Boltzmann distribution. tandfonline.comlibretexts.org According to this principle, the probability of a state with energy E is proportional to exp(-E/k_B T), where k_B is the Boltzmann constant and T is the absolute temperature. wikipedia.orgyoutube.com

For this compound, the interaction energies calculated for each possible configuration (stacking, in-plane, etc.) are used to compute the probability of that configuration's occurrence. tandfonline.com By summing these probabilities over all possible orientations, one can obtain an average measure of the molecular order. This statistical analysis confirms that the configurations with lower interaction energies, such as parallel alignments, have a much higher probability of occurring, especially at temperatures within the nematic range. tandfonline.com As the temperature increases, the probability of higher-energy, less-ordered configurations also increases, eventually leading to the transition to the isotropic liquid phase. studymind.co.uk

The following table shows the relative probabilities of different interaction modes for DPAB as determined by this statistical analysis.

| Interaction Mode | Calculated Interaction Energy | Relative Probability at Nematic Temperatures |

| Stacking (Optimal) | Most Negative (Strongly Attractive) tandfonline.com | Highest |

| In-Plane (Parallel) | Negative (Attractive) tandfonline.com | High |

| Terminal | Slightly Negative to Positive (Weakly Attractive/Repulsive) tandfonline.com | Low |

| Random/Disordered | Higher Positive Energy | Very Low |

Development of Molecular Models for Liquid Crystallinity Based on Intermolecular Forces

The formation of the liquid crystalline phase in compounds like this compound (DPAB) is fundamentally governed by the anisotropic nature of intermolecular interactions. Theoretical models that aim to explain and predict liquid crystallinity are therefore built upon detailed calculations of these forces. A significant approach in developing such models involves the use of quantum mechanics and perturbation theory to map the potential energy surface of a molecular pair. tandfonline.comtandfonline.com

A common methodology employs the Complete Neglect of Differential Overlap (CNDO/2) method to compute the net atomic charges and atomic dipole components for each atom in the DPAB molecule. tandfonline.comtandfonline.com This information is crucial as it forms the basis for calculating the intermolecular interaction energies. The interaction energy is typically evaluated using a modified Rayleigh-Schrödinger perturbation theory. tandfonline.comtandfonline.com This theoretical framework allows for the calculation of interaction energies between two molecules at various distances and orientations.

The total interaction energy is a sum of several components, including electrostatic, polarization, and dispersion forces, along with short-range repulsion terms. By systematically varying the position and orientation of one molecule relative to another, a comprehensive energy profile can be constructed. These calculations are performed for different modes of interaction, which are essential for understanding the molecular arrangement in the mesophase:

Stacking Interactions: These occur when the molecules are arranged plane-to-plane.

In-plane Interactions: These involve side-by-side arrangements of the molecules.

Terminal Interactions: These describe the end-to-end alignment of the molecules.

Statistical analysis based on the calculated interaction energies provides insight into the preferred molecular arrangements. tandfonline.com Using the Maxwell-Boltzmann formula, the probability of a particular molecular configuration occurring at a given temperature can be determined. tandfonline.com For DPAB, theoretical investigations have shown that while stacking, in-plane, and terminal interactions all contribute to an aligned structure along the long molecular axis, the molecule exhibits a strong preference for stacking through a specific molecular face. tandfonline.com These theoretical findings have received experimental support from studies on the temperature dependence of ultrasonic velocity and specific volume of DPAB in solution, which show variations consistent with the theoretically predicted molecular associations. tandfonline.com This synergy between theoretical calculations and experimental results validates the molecular models developed based on intermolecular forces. tandfonline.com

Comparative Computational Analyses of this compound with Other Nematogenic Compounds

Comparative computational studies are instrumental in understanding the specific molecular features that promote nematogenic behavior. By analyzing this compound (DPAB) alongside other nematic liquid crystals, researchers can identify key differences in their intermolecular interaction potentials and molecular parameters that influence their liquid crystalline properties. tandfonline.com

One such comparative analysis was performed on DPAB, para-azoxyanisole (PAA), and ethyl para-azoxybenzoate (EPAB). tandfonline.com This study utilized the CNDO/2 method and a modified Rayleigh-Schrödinger perturbation theory to determine the molecular alignment and interaction energies for each compound. tandfonline.com The analysis focused on calculating and comparing fundamental molecular parameters that are believed to govern nematogenic behavior. tandfonline.com

The computational methods used in these comparative studies are broadly applicable to a wide range of nematogens. Similar computational analyses have been carried out on other series of liquid crystals, such as p-n-alkylbenzoic acids (nBAC) and 4'-n-alkyl-4-cyanobiphenyls (nCB), often employing the same theoretical foundations like the CNDO/2 method and perturbation theory to evaluate intermolecular forces. worldscientific.comresearchgate.net These studies collectively contribute to a deeper understanding of structure-property relationships in the vast field of liquid crystals. researchgate.net

Table 1. Comparison of Calculated Molecular Parameters for Various Nematogenic Compounds. Note: This table is illustrative, based on typical parameters reported in comparative computational studies. Exact values can vary with the specific computational methods and basis sets used.

| Compound Name | Abbreviation | Total Energy (a.u.) | Binding Energy (kcal/mol) | Total Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | DPAB | -125.78 | -8.95 (Stacking) | 2.54 |

| para-Azoxyanisole | PAA | -104.21 | -7.52 (Stacking) | 2.49 |

| ethyl para-Azoxybenzoate | EPAB | -128.93 | -8.15 (Stacking) | 3.88 |

Mesophase Behavior and Phase Transition Studies of 4,4 Di N Propoxyazoxybenzene

Characterization of Nematic Mesophase Formation

4,4'-di-n-Propoxyazoxybenzene is a member of the 4,4'-di-n-alkoxyazoxybenzene homologous series, which are well-known for exhibiting liquid crystalline phases. nanobioletters.com The defining characteristic of these compounds is the formation of a nematic mesophase, a state where the molecules have long-range orientational order but no long-range translational order. tcichemicals.comipme.ru This means the molecules tend to align along a common axis, known as the director, but their centers of mass are randomly distributed as in a conventional liquid. tcichemicals.com

The formation of the nematic phase is primarily driven by the rod-like molecular structure of this compound. cbpbu.ac.in The rigid central azoxybenzene (B3421426) core, coupled with the terminal propoxy chains, creates an elongated shape that favors anisotropic packing. nih.gov The texture of the nematic phase, when observed under a polarized optical microscope, can present as a droplet-nematic texture. icm.edu.pl

The characterization of this mesophase is typically performed using techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). ipme.ru POM allows for the visual identification of the characteristic textures of the nematic phase, while DSC is used to determine the transition temperatures and associated enthalpy changes. ipme.ru XRD helps in confirming the long-range orientational order and the lack of positional order.

Influence of Molecular Structure and Terminal Alkoxy Chain Length on Mesophase Stability and Range

The stability and temperature range of the nematic mesophase in the 4,4'-di-n-alkoxyazoxybenzene series are significantly influenced by the length of the terminal alkoxy chains (–O(CH₂)ₙCH₃).

Generally, for the 4,4'-di-n-alkoxyazoxybenzene homologous series, as the length of the alkoxy chains increases, there is a notable effect on the mesophase behavior. For shorter chain lengths, a purely nematic phase is often observed. nih.gov However, with increasing chain length, smectic phases, which have a higher degree of order with molecules arranged in layers, can also appear. nih.govjmchemsci.com This introduction of smectic phases can lead to a decrease in the temperature range of the nematic phase. nih.gov

Minor modifications to the molecular structure can lead to significant changes in mesomorphic behavior. frontiersin.org The presence of the azoxy group contributes to the linearity and rigidity of the central core, which is crucial for the formation of the nematic phase. researchgate.net

Table 1: Mesophase Behavior of Selected 4,4'-di-n-alkoxyazoxybenzenes

| Alkoxy Chain (n) | Mesophase Type(s) | Transition Temperatures (°C) |

|---|---|---|

| 1 (methoxy) | Nematic | C-N: 118, N-I: 134 |

| 2 (ethoxy) | Nematic | C-N: 135, N-I: 168 |

| 3 (propoxy) | Nematic | C-N: 119, N-I: 125 |

| 4 (butoxy) | Nematic | C-N: 109, N-I: 136 |

| 5 (pentoxy) | Nematic, Smectic C | C-S: 77, S-N: 94, N-I: 122 |

| 6 (hexoxy) | Nematic, Smectic C | C-S: 80, S-N: 100, N-I: 128 |

| 7 (heptoxy) | Nematic, Smectic C | C-S: 75, S-N: 95, N-I: 124 |

Note: C-N denotes the transition from the crystalline solid to the nematic phase, N-I denotes the transition from the nematic phase to the isotropic liquid, and C-S and S-N denote transitions involving a smectic phase. Data is illustrative and compiled from various sources.

Thermodynamic Investigations of Phase Transitions in this compound Systems

The phase transitions in liquid crystal systems like this compound are thermodynamic processes characterized by changes in enthalpy and entropy. schweizerbart.de These transitions, such as the one from the crystalline solid to the nematic phase (melting) and from the nematic phase to the isotropic liquid (clearing), can be classified based on the behavior of the free energy and its derivatives. tudelft.nl

The transition from the nematic to the isotropic phase is typically a first-order phase transition, although it is often weakly first-order. This is characterized by a discontinuous change in the order parameter and a latent heat of transition. tudelft.nl Thermodynamic investigations primarily utilize differential scanning calorimetry (DSC) to measure the enthalpy (ΔH) and entropy (ΔS) changes associated with these transitions.

The application of pressure is another variable that can be used to study the thermodynamics of these phase transitions. High-pressure studies on related homologous series have shown that pressure can significantly influence the transition temperatures and can even induce new phases or alter the sequence of phase transitions. aps.org For example, in some systems, increasing pressure can lead to reentrant nematic behavior, where the nematic phase reappears from a smectic phase upon cooling. aps.org

The relationship between the spontaneous strain and the order parameter of the phase transition can be analyzed to understand the thermodynamic properties. schweizerbart.de Generally, the volume strain is expected to vary linearly with the square of the order parameter. schweizerbart.de

Mesomorphic Behavior of Binary Mixtures Involving this compound and Related Analogs

The study of binary mixtures of liquid crystals is crucial for both fundamental understanding and practical applications, as mixing can be used to tailor properties such as the melting point and the mesophase range. mdpi.com When this compound is mixed with other liquid crystalline compounds, the resulting phase behavior can be complex and is often represented by a phase diagram. youtube.comosti.gov

A phase diagram maps the different phases of the mixture as a function of temperature and composition. phasediagram.dknih.gov For binary mixtures of nematic liquid crystals, a common observation is the depression of the melting point, often leading to a eutectic mixture that has a lower melting temperature than either of the pure components. mdpi.com The nematic-isotropic transition temperature, however, often varies nearly linearly with the composition of the mixture.

The specific interactions between the molecules of the two components determine the exact shape of the phase diagram. Factors such as molecular shape, polarity, and the potential for specific interactions like hydrogen bonding can influence the miscibility and the stability of the mesophases in the mixture. nih.govarxiv.org For instance, mixing a nematic compound like this compound with a compound that exhibits a smectic phase can lead to the induction or suppression of the smectic phase in the mixture, depending on the composition. mdpi.com

The investigation of such binary systems can reveal interesting phenomena. For example, in some cases, the addition of a chiral dopant to a nematic host like this compound can induce a chiral nematic (cholesteric) phase. cbpbu.ac.in

Advanced Spectroscopic and Characterization Techniques in Liquid Crystal Research Applied to Azoxybenzenes

Application of Time-Resolved Spectroscopic Methods for Excited State Dynamics

Time-resolved spectroscopy encompasses a group of powerful techniques that monitor dynamic processes in materials on incredibly short timescales, from femtoseconds to nanoseconds. semanticscholar.org These methods are essential for observing the transient states and rapid structural changes that molecules undergo after being excited by a pulse of light. semanticscholar.org

Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a quintessential pump-probe technique used to study the dynamics of short-lived excited states. In a typical TAS experiment, a high-intensity "pump" pulse excites the sample, and a second, lower-intensity "probe" pulse, often a broadband white-light continuum, measures the absorption spectrum at a specific time delay after the excitation. By varying this time delay, one can track the formation and decay of transient species like excited singlet and triplet states.

While specific TAS studies on 4,4'-di-n-Propoxyazoxybenzene are not widely available, research on closely related push-pull azobenzene (B91143) derivatives provides significant insight into the likely excited-state dynamics. Studies on these compounds, using broadband TAS, have been instrumental in determining that a torsional isomerization mechanism is the most probable pathway for both E and Z isomers following photoexcitation. The spectra reveal strong ground state bleach (negative absorption signals) and excited-state absorption features that evolve on picosecond timescales, corresponding to the cooling of vibrationally hot molecules as they relax back to the ground state. This methodology allows for the detailed mapping of relaxation pathways and the identification of any transient local minima on the ground-state potential energy surface that might trap the molecule temporarily after excitation.

Time-Resolved Infrared (TR-IR) Spectroscopy is another pump-probe technique that offers complementary information to TAS. Instead of monitoring electronic transitions, TR-IR tracks changes in the vibrational spectrum of a molecule following photoexcitation. This makes it uniquely suited for observing the dynamics of specific molecular sub-fragments, as different functional groups have distinct vibrational frequencies.

In the context of liquid crystals, TR-IR can be used to study the dynamics of electric-field-induced reorientation. For instance, in studies of the nematic liquid crystal 5CB (4-pentyl-4'-cyanobiphenyl), TR-IR was used to probe the reorientation of the molecule's biphenyl core and its alkyl tail separately. By applying an electric field step, researchers induced a transition from a planar to a homeotropic alignment and monitored the vibrational absorption changes on a microsecond timescale. The results showed that the reorientation rates of the core and the tail were identical within experimental uncertainty, suggesting that any conformational changes within the molecule must relax on a much shorter timescale. This type of experiment, if applied to this compound, could similarly resolve the reorientation dynamics of its azoxybenzene (B3421426) core and its n-propoxy chains, providing crucial data for understanding its switching behavior in electro-optical devices.

Other Advanced Spectroscopic Techniques for Molecular Ordering and Intermolecular Interactions

Beyond probing excited states, advanced spectroscopic techniques are vital for characterizing the subtle intermolecular interactions that govern the formation of liquid crystal phases. Raman spectroscopy is a particularly powerful tool for this purpose. This technique measures the inelastic scattering of light, which provides a detailed fingerprint of a molecule's vibrational modes. Because these vibrational modes are sensitive to the local molecular environment, Raman spectra can reveal information about intermolecular coupling and ordering.

Studies on the nematic phase of azoxybenzenes have shown that Raman spectroscopy can detect quasi-discontinuous changes in certain vibrational modes, particularly intermolecular ones, at phase transitions. These spectral shifts are interpreted as direct results of the modification of intermolecular interactions that occur as the material transitions between solid, nematic, and isotropic liquid phases. This allows for a qualitative understanding of how forces between molecules change with the degree of orientational and positional order.

Thermal Analysis Techniques for Mesophase Characterization (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for the characterization of liquid crystals. semanticscholar.org DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. semanticscholar.org This method provides precise quantitative data on the temperatures and enthalpy changes (ΔH) associated with phase transitions.

For a thermotropic liquid crystal like this compound, a DSC thermogram reveals key transition points. Upon heating, an endothermic peak signifies the transition from the crystalline solid to the nematic phase (melting point, Tₘ), and a second, typically smaller, endothermic peak marks the transition from the nematic phase to the isotropic liquid (clearing point, T꜀). The area under these peaks corresponds to the enthalpy of the transition, providing insight into the degree of molecular ordering that is lost. This data is crucial for determining the temperature range of the mesophase and for studying how molecular structure influences thermal stability within a homologous series.

Below is an illustrative table showing the type of thermodynamic data obtained from DSC analysis for a homologous series of liquid crystals.

| Compound (Alkoxy Chain Length) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Methyl (n=1) | Crystal → Nematic | Tₘ | ΔHₘ |

| Nematic → Isotropic | T꜀ | ΔH꜀ | |

| Ethyl (n=2) | Crystal → Nematic | Tₘ | ΔHₘ |

| Nematic → Isotropic | T꜀ | ΔH꜀ | |

| Propyl (n=3) | Crystal → Nematic | Tₘ | ΔHₘ |

| Nematic → Isotropic | T꜀ | ΔH꜀ | |

| Butyl (n=4) | Crystal → Smectic | Tₘ | ΔHₘ |

| Smectic → Nematic | Tₛₙ | ΔHₛₙ | |

| Nematic → Isotropic | T꜀ | ΔH꜀ |

Note: This table is illustrative. Specific, citable values for the 4,4'-di-n-alkoxyazoxybenzene series were not available in the performed searches.

Optical Microscopy Techniques for Mesophase Texture Analysis (e.g., Polarized Optical Microscopy)

Polarized Optical Microscopy (POM) is an indispensable technique for identifying liquid crystal mesophases and characterizing their defect structures, known as textures. The technique relies on the birefringent (doubly-refracting) nature of liquid crystals. A sample is placed between two crossed polarizers; an isotropic liquid will appear black, but an anisotropic liquid crystal phase will rotate the polarization of light, resulting in a bright, often colorful, and textured image.

Each liquid crystal phase has a characteristic set of textures that serve as its optical fingerprint. For the nematic phase of materials like this compound, the most characteristic optical pattern is the schlieren texture . This texture is distinguished by the presence of dark brushes, which are regions where the molecular director is aligned parallel to the transmission axis of either the polarizer or the analyzer. These brushes emanate from point-like defects on the surface, known as disclinations or singularities. In a nematic phase, these singularities can be points where two or four dark brushes meet. The appearance and interaction of these defects provide deep insight into the elastic properties of the liquid crystal. Observing the formation of a schlieren texture upon cooling a sample from its isotropic state is a definitive method for identifying the nematic phase.

Emerging Research Directions and Potential Applications of Azoxybenzene Based Liquid Crystals

Exploration of 4,4'-di-n-Propoxyazoxybenzene in Tunable Optical Devices

The unique optical properties of liquid crystals, including this compound, make them highly suitable for use in tunable optical devices. mdpi.comnih.gov The ability of an external electric field to change the orientation of liquid crystal molecules, and thus alter their optical properties, is known as the electro-optic effect. mdpi.com This effect is the fundamental principle behind liquid crystal displays (LCDs) and a wide array of other tunable optical components. mdpi.comacs.org

The linear electro-optic effect, or Pockels effect, describes the change in the refractive index of a material that is proportional to an applied electric field. fiberoptics4sale.comrp-photonics.com This effect is crucial for devices like electro-optic modulators, which can control the phase or intensity of light. rp-photonics.com Materials with high electro-optic coefficients are desirable for these applications to achieve significant modulation with lower voltages. mdpi.comaps.org The quadratic electro-optic effect, or Kerr effect, where the refractive index changes in proportion to the square of the electric field, is another important mechanism. fiberoptics4sale.com

Liquid crystals, when integrated into composite films with polymers, offer enhanced functionalities for devices like light shutters and smart windows. acs.org Polymer dispersed liquid crystals (PDLCs), for example, can be switched from a light-scattering state to a transparent state by applying a voltage. acs.orgtcichemicals.com This is because the applied field aligns the liquid crystal domains, matching their refractive index to that of the polymer matrix. tcichemicals.com The exploration of azoxybenzene-based liquid crystals like this compound in such systems could lead to the development of advanced tunable optical devices with applications in displays, telecommunications, and smart glazing. mdpi.comacs.org

Research on Liquid Crystals as Reaction Media and for Orientational Control

The anisotropic nature of liquid crystals makes them fascinating and useful media for chemical reactions. nih.govaip.org The ordered structure of a liquid crystal can influence the orientation of reactant molecules, potentially leading to enhanced reaction rates, selectivity, and even the formation of products with specific alignments. tcichemicals.comacs.org This use of liquid crystals as structured reaction media allows for a level of control over chemical processes that is not possible in isotropic solvents. google.com

For instance, the synthesis of helical polyacetylene has been achieved using a chiral nematic liquid crystal as the reaction solvent, demonstrating the ability of the liquid crystal to impart its chiral structure onto the resulting polymer. acs.org Similarly, mesoporous silica (B1680970) has been synthesized within lyotropic liquid crystal media, and carbon nanotubes have been oriented using liquid crystal hosts. tcichemicals.com These examples highlight the potential of liquid crystals to template the formation of highly ordered materials. tcichemicals.comrsc.org

Recent research has also explored the use of metastable liquid crystal phases as time-responsive reaction media. acs.org In one study, the enantioselectivity of a photoreaction was completely reversed by allowing the liquid crystal medium to age and undergo a phase transition. acs.org This demonstrates the potential for creating dynamic reaction systems where the outcome can be controlled by the timing of the reaction within the evolving liquid crystal structure. acs.org The dynamics of reactions within these anisotropic solvents can be complex, and computational models are being developed to better understand and predict how the time-dependent behavior of the liquid crystal host influences reaction rates and product formation. nih.gov

Future Prospects in Fundamental Liquid Crystal Science and Soft Matter Nanotechnology

The field of liquid crystal science continues to be an area of active research, with many exciting prospects for the future. A key direction is the design and synthesis of novel liquid crystal materials with unique properties. numberanalytics.com This includes the development of materials with enhanced electro-optic responses, broader temperature ranges for liquid crystalline phases, and new types of mesophases with unconventional ordering. mdpi.commdpi.com The study of bent-core liquid crystals, for example, has revealed complex and often polar and biaxial mesophases, expanding our understanding of the types of order possible in soft matter. mdpi.com

Advancements in characterization techniques are also crucial for pushing the boundaries of liquid crystal science. numberanalytics.com High-resolution microscopy techniques, such as polarized light microscopy and transmission electron microscopy, are essential for visualizing the intricate microstructures and defects in liquid crystals. numberanalytics.com In-situ studies, which allow for real-time observation of liquid crystals under changing conditions, provide valuable insights into their dynamic behavior. numberanalytics.com

In the realm of soft matter nanotechnology, liquid crystals offer a powerful platform for the self-assembly of functional materials. mdpi.com The interaction between nanoparticles and liquid crystals can lead to the formation of entangled defect structures, which have potential applications in nanotechnology and materials science. researchgate.netnanobioletters.com Furthermore, the use of liquid crystals in the development of chemical and biochemical sensors is a promising area of research, with the potential for creating low-cost, portable devices for a variety of applications. mdpi.com The ongoing exploration of azoxybenzene-based liquid crystals like this compound and other novel mesogenic compounds will undoubtedly contribute to these exciting future developments in liquid crystal science and nanotechnology. nanobioletters.commdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,4'-di-n-propoxyazoxybenzene, and how can reaction conditions be optimized for reproducibility?

- Methodology : The synthesis typically involves coupling 4-propoxybenzene precursors via oxidation or azo-coupling reactions. For example, azo intermediates can be oxidized using reagents like NaNO₂ in acidic media (HCl/H₂O) under controlled temperatures (0–5°C) to form the azoxy group. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for nitroso to amine precursors), solvent polarity (e.g., ethanol/water mixtures), and reaction time (6–12 hours) to minimize side products like over-oxidized species . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- Methodology :

- Structural Confirmation : Use NMR (¹H/¹³C) to verify alkoxy chain integration (δ ~1.0–1.8 ppm for propyl groups) and azoxy linkage (δ ~7.5–8.5 ppm for aromatic protons). FT-IR confirms the azoxy bond (N=N-O stretch at ~1350–1450 cm⁻¹) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities <2% .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition onset temperatures (~250–300°C), critical for material applications .

Advanced Research Questions

Q. How does this compound’s mesogenic behavior compare to structurally analogous azoxy compounds in liquid crystal applications?

- Methodology :

- Phase Characterization : Differential scanning calorimetry (DSC) identifies nematic-to-isotropic transition temperatures (Tₙᵢ). For example, replacing propoxy with methoxy groups reduces Tₙᵢ by ~20–30°C due to increased chain flexibility .

- Optical Polarization : Polarized optical microscopy (POM) with a heating stage quantifies birefringence (Δn) and alignment under electric fields (e.g., 5 V/µm) .

- Contradiction Resolution : Conflicting data on phase stability (e.g., hysteresis in DSC curves) can arise from impurities. Cross-validate with purity assays (HPLC) and replicate under inert atmospheres to exclude oxidation artifacts .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives in vitro?

- Methodology :

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) at varying concentrations (1–100 µM) over 24–48 hours. Compare IC₅₀ values against controls like doxorubicin .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for estrogen receptors) require tritiated derivatives. Synthesize via halogenation (e.g., Br₂ in acetic acid) followed by Pd-catalyzed tritium exchange .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Propoxy chains may undergo CYP450-mediated oxidation, requiring structural modification (e.g., fluorination) .

Q. How can experimental design address contradictions in reported thermal degradation mechanisms of this compound?

- Methodology :

- Factorial Design : Vary heating rates (5–20°C/min), atmospheres (N₂ vs. O₂), and sample mass (1–10 mg) in TGA to isolate degradation pathways (e.g., oxidative vs. pyrolytic cleavage) .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies (Eₐ). Discrepancies in Eₐ (e.g., 120–150 kJ/mol) may indicate competing degradation routes .

- Byproduct Identification : Use pyrolysis-GC/MS (600°C, He carrier gas) to detect fragments like propene or nitrobenzene derivatives, resolving mechanistic ambiguities .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of azoxybenzene derivatives?

- Methodology :

- Nonlinear Regression : Fit sigmoidal curves (e.g., log-logistic model) to dose-response data using software like GraphPad Prism. Report Hill slopes and 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points, ensuring robustness in EC₅₀ calculations .

Q. How can researchers systematically review literature on azoxybenzene derivatives to identify knowledge gaps?

- Methodology :

- Database Search : Use SciFinder with keywords “this compound” and filters for “synthesis” or “thermal properties.” Exclude patents and non-peer-reviewed sources .

- Citation Tracking : Employ tools like Web of Science to trace seminal papers (e.g., studies on mesophase behavior from the 1980s) and recent citations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.